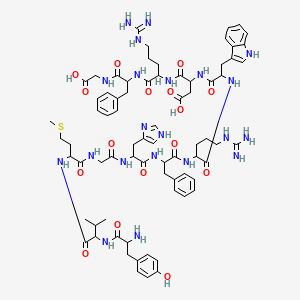
N-甲氧羰基-L-异亮氨酸
描述
N-Methoxycarbonyl-L-isoleucine, also known as MIAM, is a synthetic amino acid derivative that has gained attention in scientific research due to its potential therapeutic applications. MIAM is a non-proteinogenic amino acid that can be synthesized through various methods, and its unique chemical structure allows for specific interactions with biological systems. In
科学研究应用
抗炎活性
N-甲氧羰基氨基酸衍生物,包括 L-异亮氨酸,已被发现具有广谱抗炎活性。研究表明,这些化合物对各种炎症模型有效,例如涉及活化 T 淋巴细胞的恶唑酮皮炎和佐剂性关节炎。它们还在体外抑制 T 淋巴细胞活化,并在炎症反应中阻断白细胞浸润。这些发现表明其在炎症性疾病中具有潜在的治疗应用 (Burch 等,1991)。
酶活性与微生物水解
已对 N-甲氧羰基-L-异亮氨酸对其对微生物水解的敏感性进行了研究。研究已发现能够立体特异性地将 N-甲氧羰基-L-异亮氨酸裂解为其相应氨基酸的微生物。这种酶活性仅针对 L-氨基酸,而不会发生在 D-氨基酸上,这表明其在选择性生化过程中的潜力 (Sambale 和 Kula,1988)。
纳米技术应用
N-甲氧羰基保护的氨基酸,包括 L-异亮氨酸,已被用作碳纳米管的表面活性剂。这些化合物被转化为酶活化的表面活性剂,以产生均匀的水性纳米管分散体。纳米技术中的这一应用展示了 N-甲氧羰基-L-异亮氨酸在先进材料科学中的多功能性 (Cousins 等,2009)。
医学诊断
在医学诊断中,N-甲氧羰基-L-异亮氨酸已参与开发血液样本中氨基酸分析的方法。一项研究详细介绍了一种测定新生儿血液样本中氨基酸的方法,其中 N-甲氧羰基-L-异亮氨酸可能用作标准或参考化合物 (Deng、Li 和 Zhang,2004)。
年代测定学
N-甲氧羰基-L-异亮氨酸也已在年代测定学中找到应用。L-异亮氨酸的消旋化反应会产生非蛋白氨基酸,已用作古温度指示剂和化石骨骼测年 (Bada、Protsch 和 Schroeder,1973)。
作用机制
Target of Action
N-Methoxycarbonyl-L-isoleucine, also known as L-Isoleucine, N-(methoxycarbonyl)-, is a compound that has been found to have significant bioactivity against certain agricultural pests and mosquito vectors . The primary targets of this compound are these pests, particularly Spodoptera litura and Helicoverpa armigera, which are polyphagous pests of agricultural crops .
Mode of Action
The compound interacts with its targets primarily through antifeedant and larvicidal activity . Antifeedant activity discourages pests from feeding on the crops, while larvicidal activity directly kills the larvae of the pests
Biochemical Pathways
It is known that l-isoleucine is involved in various amino acid biosynthetic pathways . It’s plausible that N-Methoxycarbonyl-L-isoleucine, being a derivative of L-isoleucine, might interact with these pathways in some way.
Result of Action
The result of the action of N-Methoxycarbonyl-L-isoleucine is a significant reduction in the population of the target pests. The compound has been shown to have high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%), and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at a concentration of 25 μg/mL .
生化分析
Biochemical Properties
N-Methoxycarbonyl-L-isoleucine plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is threonine dehydratase, which catalyzes the conversion of threonine to α-ketobutyrate, a precursor for isoleucine biosynthesis . Additionally, N-Methoxycarbonyl-L-isoleucine is involved in the degradation pathways where it is converted to acetyl-CoA and propionyl-CoA . These interactions highlight the compound’s role in nitrogen transport and its contribution to the overall amino acid metabolism.
Cellular Effects
N-Methoxycarbonyl-L-isoleucine influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, dietary restriction of isoleucine, including its derivatives like N-Methoxycarbonyl-L-isoleucine, has been found to improve metabolic health and increase lifespan in genetically heterogeneous mice . This suggests that the compound may play a role in modulating metabolic pathways and enhancing cellular health. Additionally, N-Methoxycarbonyl-L-isoleucine has been observed to induce apoptosis in certain cell types when deprived of essential amino acids .
Molecular Mechanism
The molecular mechanism of N-Methoxycarbonyl-L-isoleucine involves its interactions with various biomolecules. It binds to specific enzymes and proteins, influencing their activity. For example, it has been shown to interact with threonine deaminase, affecting its quaternary structure and activity . This interaction can lead to changes in enzyme activity, ultimately impacting metabolic pathways. Additionally, N-Methoxycarbonyl-L-isoleucine may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methoxycarbonyl-L-isoleucine can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, the bioefficacy of N-Methoxycarbonyl-L-isoleucine has been assessed in various experimental setups, revealing its stability and sustained activity over time . These findings suggest that the compound can maintain its biochemical properties and effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N-Methoxycarbonyl-L-isoleucine can vary with different dosages in animal models. Research has shown that varying the dosage of isoleucine and its derivatives can lead to different outcomes. For example, higher doses of N-Methoxycarbonyl-L-isoleucine have been associated with increased metabolic activity and improved healthspan in mice . Excessive doses may also lead to adverse effects, such as toxicity or metabolic imbalances. Therefore, it is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential risks.
Metabolic Pathways
N-Methoxycarbonyl-L-isoleucine is involved in several metabolic pathways, including the biosynthesis and degradation of amino acids. It interacts with enzymes such as threonine dehydratase and acetohydroxy acid synthase, which play key roles in the biosynthesis of isoleucine . Additionally, the compound is involved in the degradation pathways where it is converted to acetyl-CoA and propionyl-CoA . These interactions highlight the compound’s role in regulating metabolic flux and maintaining amino acid homeostasis.
Transport and Distribution
The transport and distribution of N-Methoxycarbonyl-L-isoleucine within cells and tissues involve specific transporters and binding proteins. For instance, the compound is transported across cell membranes by amino acid transporters such as LAT1 . Once inside the cell, N-Methoxycarbonyl-L-isoleucine can be distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of the compound can influence its activity and function within the cell.
Subcellular Localization
N-Methoxycarbonyl-L-isoleucine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it participates in metabolic processes
属性
IUPAC Name |
(2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-4-5(2)6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKROKMNCYTCHK-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297795 | |
| Record name | L-Isoleucine, N-(methoxycarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74761-39-0 | |
| Record name | L-Isoleucine, N-(methoxycarbonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74761-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methoxycarbonyl-L-isoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Isoleucine, N-(methoxycarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Isoleucine, N-(methoxycarbonyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHOXYCARBONYL-L-ISOLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C390S604W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B3029604.png)





![3-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B3029612.png)



